![molecular formula C17H33NO3Si B14006355 1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups These groups are known for their stability and are often used in organic synthesis to protect other functional groups during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds efficiently at room temperature and results in high yields of the protected alcohols.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action for TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE involves its ability to protect sensitive functional groups during chemical reactions. The tert-butyldimethylsilyl group is particularly effective at shielding hydroxyl groups from unwanted reactions, allowing for selective transformations in multi-step syntheses .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilylacetylene: Participates in cross-coupling reactions.
tert-Butyldimethylsilyloxyacetaldehyde: Used in the synthesis of complex natural products.
Uniqueness
TERT-BUTYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3,4,7-TETRAHYDRO-1H-AZEPINE-1-CARBOXYLATE is unique due to its combination of tert-butyl and tert-butyldimethylsilyl groups, which provide exceptional stability and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H33NO3Si |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2,3,4,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C17H33NO3Si/c1-16(2,3)20-15(19)18-12-10-9-11-14(13-18)21-22(7,8)17(4,5)6/h9-10,14H,11-13H2,1-8H3 |
Clave InChI |
IBSRUVKTORDDOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC=CCC(C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


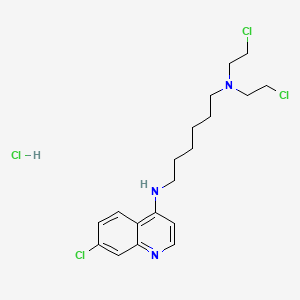
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
acetic acid](/img/structure/B14006295.png)
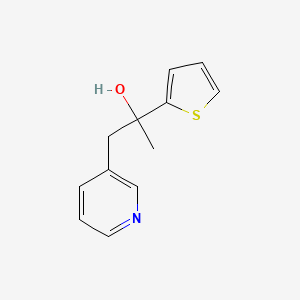

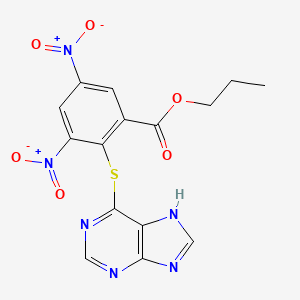
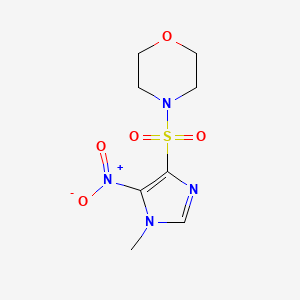

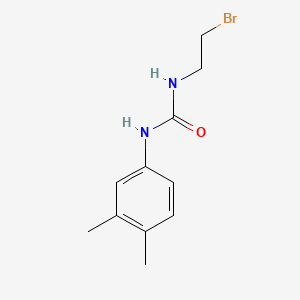
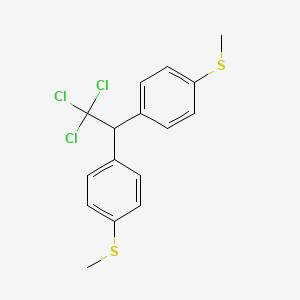
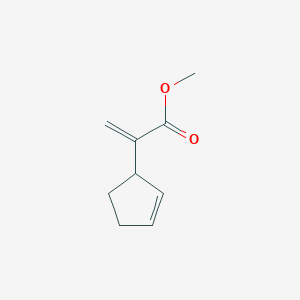
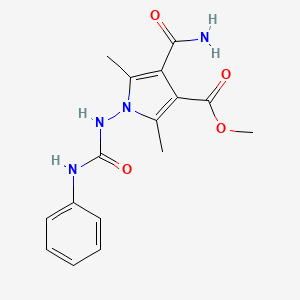
![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)
